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Compound of Interest

Compound Name: PsaA protein

Cat. No.: B1176719 Get Quote

Welcome to the technical support center for troubleshooting low yields of recombinant

Pneumococcal surface adhesin A (PsaA) protein. This guide is designed for researchers,

scientists, and drug development professionals to diagnose and resolve common issues

encountered during the expression and purification of recombinant PsaA.

Frequently Asked Questions (FAQs)
Q1: My PsaA protein expression is very low or undetectable. What are the potential causes

and how can I improve the yield?

A1: Low or no expression of PsaA can stem from several factors, ranging from the genetic

construct to the induction conditions. Here’s a breakdown of common culprits and

troubleshooting steps:

Codon Usage: The codon usage of the Streptococcus pneumoniaepsaA gene may not be

optimal for E. coli expression, leading to translational stalling and low protein yield.

Recommendation: Perform codon optimization of the psaA gene sequence to match the

codon bias of E. coli. Various online tools and commercial services are available for this

purpose.[1][2][3][4]

Vector and Host Strain Compatibility: The choice of expression vector and E. coli host strain

is critical for efficient protein production.
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Recommendation: The pET series of vectors, such as pET28a, are commonly used for

PsaA expression.[5][6] For the host strain, BL21(DE3) and its derivatives are often

effective.[5][7] If toxicity is suspected, consider using strains with tighter control over basal

expression, like BL21(DE3)pLysS.[8]

Suboptimal Induction Conditions: The concentration of the inducer (e.g., IPTG), the

temperature, and the duration of induction significantly impact protein expression levels.

Recommendation: Optimize induction parameters. A study on mature rPsaA expression

found optimal conditions to be induction with 0.1 mM IPTG at 25°C for 16 hours in Terrific

Broth medium.[5][9] It is advisable to test a range of IPTG concentrations (e.g., 0.1 mM to

1 mM) and induction temperatures (e.g., 18°C, 25°C, 30°C, 37°C) to find the best

conditions for your specific construct.[8][10][11]

Q2: My PsaA protein is expressed, but it's insoluble and forms inclusion bodies. How can I

increase its solubility?

A2: Inclusion body formation is a common challenge in recombinant protein expression,

particularly when the protein is overexpressed rapidly. Here are strategies to enhance the

solubility of PsaA:

Lower Induction Temperature: Reducing the induction temperature slows down the rate of

protein synthesis, which can promote proper folding and increase the yield of soluble protein.

[8][12]

Recommendation: Try inducing expression at lower temperatures, such as 18°C or 25°C,

for a longer period (e.g., overnight).[5][8][9]

Reduce Inducer Concentration: High concentrations of the inducer can lead to rapid,

overwhelming protein expression that outstrips the cell's folding capacity.

Recommendation: Lower the IPTG concentration to a range of 0.1 mM to 0.5 mM.[5][9]

[10]

Choice of Expression Host: Some E. coli strains are specifically engineered to aid in the

proper folding of proteins.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/21362478/
https://www.addgene.org/159997/
https://pubmed.ncbi.nlm.nih.gov/21362478/
https://synapse.patsnap.com/article/what-are-the-top-e-coli-strains-for-high-yield-protein-expression
https://www.thermofisher.com/us/en/home/technical-resources/technical-reference-library/protein-expression-support-center/bacterial-expression-support/bacterial-expression-support-troubleshooting.html
https://pubmed.ncbi.nlm.nih.gov/21362478/
https://www.researchgate.net/publication/50249476_Cloning_and_optimization_of_induction_conditions_for_mature_PsaA_pneumococcal_surface_adhesin_A_expression_in
https://www.thermofisher.com/us/en/home/technical-resources/technical-reference-library/protein-expression-support-center/bacterial-expression-support/bacterial-expression-support-troubleshooting.html
https://applications.emro.who.int/imemrf/Novelty_Biomed/Novelty_Biomed_16_3_2018_131_137.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_Low_Yield_of_Recombinant_Target_Molecule_Protein.pdf
https://www.benchchem.com/product/b1176719?utm_src=pdf-body
https://www.thermofisher.com/us/en/home/technical-resources/technical-reference-library/protein-expression-support-center/bacterial-expression-support/bacterial-expression-support-troubleshooting.html
https://synapse.patsnap.com/article/troubleshooting-guide-for-common-recombinant-protein-problems
https://pubmed.ncbi.nlm.nih.gov/21362478/
https://www.thermofisher.com/us/en/home/technical-resources/technical-reference-library/protein-expression-support-center/bacterial-expression-support/bacterial-expression-support-troubleshooting.html
https://www.researchgate.net/publication/50249476_Cloning_and_optimization_of_induction_conditions_for_mature_PsaA_pneumococcal_surface_adhesin_A_expression_in
https://pubmed.ncbi.nlm.nih.gov/21362478/
https://www.researchgate.net/publication/50249476_Cloning_and_optimization_of_induction_conditions_for_mature_PsaA_pneumococcal_surface_adhesin_A_expression_in
https://applications.emro.who.int/imemrf/Novelty_Biomed/Novelty_Biomed_16_3_2018_131_137.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Recommendation: Consider using strains like Rosetta(DE3), which contain a plasmid

carrying genes for rare tRNAs, to address potential codon bias issues that can lead to

misfolding.[7][13] For proteins with disulfide bonds, SHuffle® strains can be beneficial.[7]

Solubilization and Refolding from Inclusion Bodies: If the above strategies do not yield

sufficient soluble protein, PsaA can be purified from inclusion bodies and subsequently

refolded.

Recommendation: This typically involves solubilizing the inclusion bodies with strong

denaturants (e.g., urea or guanidinium chloride) followed by a refolding process, often

involving dialysis or rapid dilution into a refolding buffer.

Q3: I have decent PsaA expression, but I lose a significant amount of protein during

purification. What are the likely causes and solutions?

A3: Low recovery after purification can be due to several factors, from inefficient cell lysis to

protein degradation or issues with the purification resin.

Inefficient Cell Lysis: If the bacterial cells are not completely lysed, a substantial portion of

your expressed PsaA will remain trapped within the cells and be discarded with the cell

debris.

Recommendation: Ensure your lysis method (e.g., sonication, high-pressure

homogenization, or enzymatic lysis) is effective. You can assess lysis efficiency by

examining a sample of the cell suspension under a microscope before and after lysis.

Protein Degradation: Proteases released during cell lysis can degrade your target PsaA
protein.[14][15]

Recommendation: Perform all purification steps at 4°C and add a protease inhibitor

cocktail to your lysis buffer.[11][16]

Suboptimal Buffer Conditions: The pH and salt concentration of your buffers can affect

protein stability and binding to the purification resin.

Recommendation: Optimize the pH and salt concentrations of your lysis, wash, and elution

buffers. For His-tagged PsaA, ensure the imidazole concentration in the wash buffer is
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sufficient to remove non-specifically bound proteins without eluting your target protein.

Issues with Affinity Tag: The affinity tag (e.g., His-tag) on your PsaA protein may be

inaccessible or cleaved, preventing it from binding effectively to the purification resin.

Recommendation: Ensure your gene is cloned in the correct reading frame with the tag. If

the tag is suspected to be inaccessible, you might consider moving it to the other terminus

of the protein.

Quantitative Data Summary
Parameter

Optimized
Condition

Expected
Yield/Purity

Reference

Induction Temperature 25°C
~0.8 g/L of mature

rPsaA
[5][9]

Induction Time 16 hours
~0.8 g/L of mature

rPsaA
[5][9]

IPTG Concentration 0.1 mM
~0.8 g/L of mature

rPsaA
[5][9]

Culture Medium Terrific Broth
~0.8 g/L of mature

rPsaA
[5][9]

Purification Method

Hydroxyapatite and

two-step

chromatography (for

PsaA-PspA fusion)

>95% purity, 22.44%

final yield
[17]

Purification Method
Ion exchange

chromatography

High-purity

recombinant protein
[5][9]

Experimental Protocols
Protocol 1: Codon Usage Analysis
Objective: To analyze the codon usage of the S. pneumoniae psaA gene and identify rare

codons that may impede translation in E. coli.
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Methodology:

Obtain the DNA sequence of the psaA gene.

Utilize online codon usage analysis tools (e.g., GenScript's Rare Codon Analysis Tool,

Integrated DNA Technologies' Codon Optimization Tool).

Select Escherichia coli as the expression host.

The tool will analyze the sequence and provide a Codon Adaptation Index (CAI) and identify

codons that are infrequently used in E. coli.

Based on the analysis, a codon-optimized synthetic gene can be designed and synthesized

for cloning into the expression vector.

Protocol 2: Optimization of PsaA Induction Conditions
Objective: To determine the optimal IPTG concentration, induction temperature, and induction

time for maximizing the yield of soluble PsaA.

Methodology:

Transform the PsaA expression plasmid into a suitable E. coli host strain (e.g., BL21(DE3)).

Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at

37°C.

Inoculate several larger cultures (e.g., 50 mL) with the overnight culture to a starting OD₆₀₀ of

0.05-0.1.

Grow the cultures at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

Induce the cultures under different conditions:

Varying IPTG concentration: 0.1 mM, 0.5 mM, 1.0 mM.

Varying Temperature: 18°C, 25°C, 30°C, 37°C.

Varying Time: 4 hours, 8 hours, 16 hours (overnight).
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Harvest the cells by centrifugation.

Lyse a small, equivalent amount of cells from each culture.

Separate the soluble and insoluble fractions by centrifugation.

Analyze the total cell lysate, soluble fraction, and insoluble fraction for each condition by

SDS-PAGE to identify the conditions that yield the highest amount of soluble PsaA.
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Caption: Troubleshooting workflow for low PsaA yield.
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Caption: Recombinant PsaA expression and purification workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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